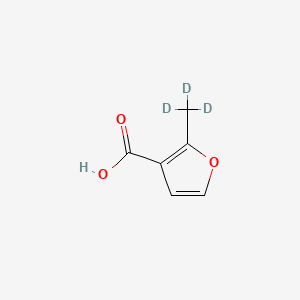

2-Methyl-3-furoic Acid-d3

Description

Contextual Significance of Deuterated Compounds in Modern Scientific Inquiry

Deuterated compounds are molecules in which one or more hydrogen atoms (H) have been replaced by deuterium (B1214612) (D), a stable and non-radioactive isotope of hydrogen. clearsynth.comsimsonpharma.com While chemically similar to hydrogen, deuterium possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy. This seemingly subtle difference in mass imparts unique physicochemical properties that are highly valuable in scientific research. clearsynth.com The carbon-deuterium (C-D) bond has a lower vibrational frequency and a lower zero-point energy, making it stronger and requiring more energy to break than a standard carbon-hydrogen (C-H) bond. scielo.org.mx This phenomenon gives rise to the kinetic isotope effect (KIE), where chemical reactions involving the cleavage of a C-D bond proceed at a slower rate. scielo.org.mx

The unique properties of deuterated compounds have made them indispensable tools across numerous scientific disciplines. In pharmaceutical research, incorporating deuterium into drug molecules can alter their metabolic pathways, potentially enhancing stability and therapeutic efficacy. clearsynth.com In organic chemistry, they are crucial for elucidating complex reaction mechanisms by allowing scientists to track the fate of specific atoms. clearsynth.comsimsonpharma.com Furthermore, deuterated compounds are essential as internal standards in analytical chemistry, particularly for quantitative mass spectrometry, and are widely used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra. scielo.org.mxmarquette.edu

| Key Applications of Deuterated Compounds in Research | Description | Primary Benefit | Relevant Fields |

| Metabolic Pathway Tracing | Labeled compounds are introduced into biological systems to follow their absorption, distribution, and transformation. simsonpharma.com | Provides clear insights into complex biochemical processes. | Biochemistry, Pharmacology, Medicine |

| Kinetic Isotope Effect (KIE) Studies | The slower reaction rate of C-D bonds compared to C-H bonds is used to study reaction mechanisms. scielo.org.mx | Helps determine the rate-limiting steps and transition states of chemical reactions. | Organic Chemistry, Enzymology |

| Internal Standards in Mass Spectrometry | A known quantity of the deuterated compound is added to a sample to act as a reference for quantifying the non-labeled analyte. scielo.org.mxmarquette.edu | Improves the accuracy and precision of quantitative analysis by correcting for sample loss during preparation and analysis. | Analytical Chemistry, Clinical Diagnostics, Environmental Science |

| NMR Spectroscopy | Deuterated solvents are used to dissolve samples for NMR analysis without creating interfering solvent signals. clearsynth.com | Enhances the sensitivity and clarity of NMR spectra for structural elucidation. | Structural Chemistry, Materials Science |

| Pharmaceutical Drug Development | Deuteration can slow down the metabolic breakdown of a drug, leading to improved pharmacokinetic profiles. clearsynth.com | Can lead to drugs with longer half-lives, reduced side effects, and improved patient compliance. | Medicinal Chemistry, Pharmacology |

Overview of Furoic Acid Derivatives in Chemical and Biochemical Studies

Furoic acid and its derivatives are a class of organic compounds characterized by a furan (B31954) ring bearing a carboxylic acid group. wisdomlib.org Many of these compounds are derived from furfural (B47365), a platform chemical that can be produced from lignocellulosic biomass, making them important players in the field of renewable and green chemistry. scispace.comresearchgate.netrsc.org Furoic acids are recognized as versatile and stable building blocks for the synthesis of a wide array of value-added chemicals, including polymers and aromatics. scispace.comrsc.org

The furan ring itself is a significant pharmacophore in medicinal chemistry, meaning it is a molecular feature responsible for a drug's biological activity. wisdomlib.orgscispace.com Consequently, furan derivatives have been investigated for a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.ly For instance, 2-furoic acid, the first derivative to be described, is a precursor for many therapeutic agents. wisdomlib.orgutripoli.edu.ly In synthetic organic chemistry, furoic acids can serve as atypical dienes in Diels-Alder reactions, an atom-economical method for constructing complex cyclic molecules. rsc.orgbiorizon.eu This reactivity, especially when enhanced in aqueous solutions, opens pathways for the sustainable synthesis of important chemical intermediates. rsc.orgbiorizon.eu

Rationale for Deuterium Labeling of 2-Methyl-3-furoic Acid for Specialized Applications

The primary and most critical application of 2-Methyl-3-furoic Acid-d3 is its use as an internal standard for quantitative analysis using mass spectrometry. vulcanchem.com In techniques such as liquid chromatography-mass spectrometry (LC-MS), accurate quantification of a target analyte requires a reference compound that behaves identically during the analytical process but is distinguishable by the detector.

By replacing the three hydrogen atoms of the methyl group at the C-2 position with deuterium, this compound is created. vulcanchem.com This labeled compound is an ideal internal standard because its chemical and physical properties (e.g., solubility, polarity, and chromatographic retention time) are nearly identical to the non-deuterated, or "light," 2-Methyl-3-furoic acid. However, its molecular weight is increased by three mass units. This mass difference allows a mass spectrometer to easily and precisely differentiate between the deuterated internal standard and the native analyte. vulcanchem.com When a known amount of this compound is added to a sample, any loss of the analyte during sample extraction, cleanup, or injection can be corrected for by measuring the signal of the standard, thereby enabling highly accurate and precise quantification. This is particularly vital in complex matrices like biological fluids or environmental samples where significant variability can be introduced during sample workup. The stable isotopic label also makes it a valuable tool for metabolic studies, allowing researchers to trace the metabolic fate of 2-Methyl-3-furoic acid within a biological system. simsonpharma.comvulcanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6O3 |

|---|---|

Molecular Weight |

129.13 g/mol |

IUPAC Name |

2-(trideuteriomethyl)furan-3-carboxylic acid |

InChI |

InChI=1S/C6H6O3/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)/i1D3 |

InChI Key |

CFGQZVOVFIZRMN-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=C(C=CO1)C(=O)O |

Canonical SMILES |

CC1=C(C=CO1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 3 Furoic Acid D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Furan (B31954) Rings

The site-specific incorporation of deuterium into furan rings is a challenging yet crucial aspect of synthesizing labeled compounds like 2-Methyl-3-furoic Acid-d3. The reactivity of the furan ring, characterized by its electron-rich nature, makes it susceptible to electrophilic substitution. However, achieving regioselectivity is complicated by the directing effects of existing substituents.

One of the primary strategies involves metal-catalyzed hydrogen-deuterium (H/D) exchange. acs.org Transition metals such as palladium, platinum, and ruthenium are effective catalysts for this transformation. acs.org These methods often utilize deuterium gas (D2) or deuterated solvents like heavy water (D2O) as the deuterium source. cdnsciencepub.com For instance, palladium-on-carbon (Pd/C) can facilitate the exchange of hydrogen atoms on the furan ring with deuterium under elevated temperatures and pressures. The choice of catalyst and reaction conditions is critical to direct the deuteration to the desired position. In the context of 2-Methyl-3-furoic acid, the electronic and steric influences of the methyl and carboxylic acid groups would need to be carefully considered to achieve deuteration specifically at the methyl group without significant exchange on the furan ring itself.

Another approach is acid-catalyzed deuteration. youtube.comnih.gov Strong deuterated acids, such as deuterated sulfuric acid (D2SO4) or deuterated trifluoroacetic acid (CF3COOD), can promote the exchange of protons on the aromatic ring. nih.govrutgers.edu This method proceeds via an electrophilic aromatic substitution mechanism where a deuteron (B1233211) acts as the electrophile. youtube.com However, the harsh acidic conditions can sometimes lead to side reactions or degradation of the furan ring, necessitating careful optimization. nih.gov

Precursor Compound Selection and Derivatization for Deuterium Exchange

The selection of an appropriate precursor is paramount for the successful synthesis of this compound. The most direct precursor is 2-methyl-3-furoic acid itself. nih.gov However, direct deuteration of the methyl group in the presence of the furan ring and a carboxylic acid function can be complex.

An alternative strategy involves the synthesis of the deuterated methyl group prior to the formation of the furoic acid. This could involve using a deuterated starting material, such as trideuteriomethyl iodide (CD3I), in a reaction to build the furan ring with the deuterated methyl group already in place.

Derivatization of the carboxylic acid group can also be employed to modulate reactivity and improve solubility. For example, converting the carboxylic acid to an ester, such as a methyl or ethyl ester, can make the compound more amenable to certain deuteration conditions and simplify purification. lookchem.com The ester can then be hydrolyzed back to the carboxylic acid in the final step. lookchem.com

A method involving the lithiation of 2-methyl-3-furoic acid has been reported, which forms a dianion. scholaris.ca While the original study used this for alkylation, this intermediate could potentially be quenched with a deuterium source like D2O to achieve deuteration, although the primary site of reaction would need to be controlled.

Advanced Synthetic Routes for Carbon-Deuterium Bond Formation

The formation of a carbon-deuterium (C-D) bond is the cornerstone of synthesizing this compound. Advanced synthetic routes often leverage catalytic cycles that facilitate this transformation with high efficiency and selectivity.

Mechanistic Considerations in Deuteration Reactions

The mechanisms of deuteration reactions are diverse. In metal-catalyzed H/D exchange, the reaction often proceeds through oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond after exchange with a deuterium source. For furan derivatives, ring-opening and closing mechanisms have also been proposed, particularly with ruthenium catalysts. acs.org

Acid-catalyzed deuteration follows a classic electrophilic aromatic substitution pathway. The deuterated acid protonates the aromatic ring, forming a sigma complex (an arenium ion). rutgers.edu This intermediate can then lose a proton to regain aromaticity, and if a deuteron was added and a proton removed, the net result is H/D exchange. youtube.comrutgers.edu

In the case of deuterating the methyl group specifically, a different mechanism would be required, potentially involving radical intermediates or enolate-type structures under basic conditions, although the latter is less likely for a methyl group attached to an aromatic ring.

Optimization of Reaction Conditions for Isotopic Purity

Achieving high isotopic purity is a critical goal in the synthesis of deuterated compounds. This requires careful optimization of reaction conditions to maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species. Key parameters to consider include:

Deuterium Source: The choice and excess of the deuterium source (e.g., D2O, D2 gas, deuterated solvents) are crucial. Using a large excess of the deuterating agent can drive the equilibrium towards the deuterated product. youtube.com

Catalyst: The type and loading of the catalyst can significantly impact the reaction rate and selectivity. For instance, in heterogeneous catalysis, the support material (e.g., carbon, alumina) can also play a role.

Temperature and Pressure: These parameters influence the reaction kinetics and thermodynamics. Elevated temperatures and pressures are often required for catalytic H/D exchange with D2 gas.

Reaction Time: Sufficient reaction time is necessary to achieve high levels of deuterium incorporation. Monitoring the reaction progress using techniques like NMR or mass spectrometry is essential to determine the optimal duration.

| Parameter | Condition | Rationale |

| Catalyst | 5-10 mol% Pd/C | Effective for H/D exchange on aromatic systems. |

| Deuterium Source | D2O (99.8 atom % D) | High isotopic purity of the source is essential. |

| Solvent | Dioxane or THF | Aprotic solvent to avoid unwanted H/D exchange with the solvent itself. |

| Temperature | 80-120 °C | To provide sufficient energy for C-H bond activation. |

| Pressure | 1-5 bar (if using D2 gas) | To increase the concentration of the deuterium source. |

| Reaction Time | 12-48 hours | To allow for complete or near-complete isotopic exchange. |

This table presents hypothetical optimized conditions for the deuteration of a furan derivative based on general literature, not specific experimental data for this compound.

Purification Techniques for Deuterated 2-Methyl-3-furoic Acid Products

After the synthesis, purification of the deuterated product is necessary to remove any unreacted starting materials, byproducts, and the catalyst. For a carboxylic acid like this compound, a combination of techniques is typically employed.

Initially, an acid-base extraction can be utilized. lookchem.com The crude product is dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The deuterated carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral organic impurities behind. The aqueous layer is then acidified, causing the deuterated carboxylic acid to precipitate or be extracted back into an organic solvent. lookchem.com

Crystallization is another powerful purification method for solid compounds. lookchem.com A suitable solvent or solvent system is chosen in which the deuterated product has high solubility at elevated temperatures and low solubility at room temperature or below. This allows for the formation of pure crystals upon cooling.

For more challenging separations, chromatography techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be used. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

The purity of the final product, both chemical and isotopic, is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC.

| Technique | Purpose |

| Acid-Base Extraction | Separation of the acidic product from neutral and basic impurities. lookchem.com |

| Crystallization | Removal of soluble impurities and isolation of the pure solid product. lookchem.com |

| Column Chromatography | Separation of compounds with similar polarities. |

| Preparative HPLC | High-resolution purification for achieving very high chemical purity. |

This table outlines common purification techniques applicable to carboxylic acids.

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 3 Furoic Acid D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for confirming the exact location of deuterium atoms and quantifying the level of isotopic enrichment in 2-Methyl-3-furoic Acid-d3.

Deuterium NMR (²H NMR) Spectroscopy

Deuterium (²H or D) possesses a nuclear spin and is therefore NMR active. ²H NMR spectroscopy is specifically utilized to directly observe the deuterium nuclei within a molecule. In the case of this compound, where the three hydrogen atoms of the methyl group are substituted with deuterium, a distinct signal corresponding to these deuterium atoms will be present in the ²H NMR spectrum. The chemical shift of this signal provides definitive evidence of the deuterium's location on the methyl group. The absence of significant signals at other positions confirms the specific labeling of the methyl group. This technique is invaluable for verifying the site of deuteration. acs.orgstudymind.co.uk

Quantitative ¹H NMR and ¹³C NMR Analysis for Isotopic Abundance

While ²H NMR confirms the location of deuterium, quantitative ¹H NMR and ¹³C NMR are employed to determine the isotopic abundance or the percentage of deuteration. nih.govwiley.com

In the ¹H NMR spectrum of a partially deuterated sample of this compound, the signal corresponding to the methyl protons would show a significantly reduced intensity compared to the signals of the non-deuterated protons on the furan (B31954) ring. By integrating the signals and comparing the proton ratios, the degree of deuterium incorporation can be calculated. For a highly enriched sample, the methyl proton signal may be nearly absent.

Quantitative ¹³C NMR can also provide insights into isotopic enrichment. The carbon atom of the deuterated methyl group will exhibit a characteristic multiplet in the ¹³C NMR spectrum due to coupling with deuterium (which has a spin I=1). The change in the multiplicity and the potential presence of a residual singlet from the non-deuterated isotopologue can be used to assess isotopic purity. dntb.gov.uaacs.org A combination of ¹H and ²H NMR often provides a more accurate determination of isotopic abundance than traditional methods. nih.govwiley.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.4 | d | H-5 |

| ¹H | ~6.5 | d | H-4 |

| ¹H | ~2.4 | s (residual) | -CH₃ |

| ²H | ~2.4 | s | -CD₃ |

| ¹³C | ~165 | s | C=O |

| ¹³C | ~150 | s | C-2 |

| ¹³C | ~145 | s | C-5 |

| ¹³C | ~115 | s | C-3 |

| ¹³C | ~110 | s | C-4 |

| ¹³C | ~14 | t (triplet) | -CD₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Isotopic Fidelity and Molecular Weight Verification

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, making it indispensable for verifying the molecular weight and isotopic composition of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision. For this compound, the expected monoisotopic mass will be higher than its non-deuterated counterpart due to the three deuterium atoms. The experimentally determined exact mass from HRMS can be compared to the theoretically calculated mass, providing unequivocal confirmation of the elemental composition and the presence of the three deuterium atoms.

Table 2: Theoretical and Observed Mass Data for 2-Methyl-3-furoic Acid and its d3-Isotopologue

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed Mass (HRMS) (Da) |

| 2-Methyl-3-furoic Acid | C₆H₆O₃ | 126.0317 | ~126.0317 |

| This compound | C₆H₃D₃O₃ | 129.0505 | ~129.0505 |

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Purity Assessment

Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the relative abundance of isotopes in a sample. caltech.edu For this compound, IRMS can be utilized to determine the precise deuterium enrichment level. researchgate.netmetsol.com By measuring the ratio of the deuterated to non-deuterated molecules, the isotopic purity can be assessed with high accuracy. This is particularly important for applications where a precise knowledge of the isotopic enrichment is critical. nih.gov

Vibrational Spectroscopy for Confirming Molecular Structure (e.g., Infrared, Raman)

In the IR and Raman spectra of this compound, the characteristic vibrational modes of the furan ring and the carboxylic acid group will be present, confirming the core structure of the molecule. nih.govnih.gov Specifically, the C-H stretching vibrations of the methyl group, typically observed around 2900-3000 cm⁻¹, will be replaced by C-D stretching vibrations at a lower frequency, generally in the range of 2100-2200 cm⁻¹, due to the heavier mass of deuterium. This distinct shift provides strong evidence for the deuteration of the methyl group. researchgate.netacs.org The characteristic C=C and C-O stretching vibrations of the furan ring, as well as the C=O and O-H stretching of the carboxylic acid, will remain largely unaffected, confirming the integrity of the rest of the molecule. acs.orguliege.beresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Technique |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | IR |

| C-D Stretch (Methyl-d3) | 2100-2200 | IR, Raman |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | IR, Raman |

| C=C Stretch (Furan Ring) | 1500-1600 | IR, Raman |

| C-O Stretch (Furan Ring) | 1000-1300 | IR, Raman |

Research Applications of 2 Methyl 3 Furoic Acid D3 As a Stable Isotope Tracer

Application in Metabolomics and Pathway Elucidation Studies

Stable isotope tracing is a powerful method for measuring the activity of metabolic pathways. researchgate.netnih.gov By introducing an isotopically enriched tracer like 2-methyl-3-furoic acid-d3 into a biological system, scientists can track the incorporation of the deuterium (B1214612) label into downstream metabolites, thereby mapping out metabolic conversions and identifying novel pathway intermediates. numberanalytics.comnih.gov

Furan (B31954) compounds undergo extensive metabolism in vivo, often initiated by cytochrome P450 (CYP) enzymes. agriculturejournals.czresearchgate.net The metabolism of the parent compound, furan, for example, involves oxidation to the reactive metabolite cis-2-butene-1,4-dial. agriculturejournals.cz Similarly, other furan derivatives are converted to furoic acids, which can be further metabolized. researchgate.netprodiaohi.co.id

By administering this compound to an in vivo or in vitro model, researchers can trace the journey of the furan ring structure through various metabolic steps. Mass spectrometry can then be used to detect metabolites that have incorporated the deuterium atoms. The mass difference between the labeled precursor and its downstream products confirms the metabolic linkage. For instance, if 2-methyl-3-furoic acid undergoes further oxidation or conjugation, the resulting products would be heavier by three mass units (or a fraction of that, depending on the fragmentation pattern) than their endogenous, unlabeled versions. This allows for the unambiguous identification of metabolites directly derived from the administered tracer.

A hypothetical study could track the biotransformation of this compound. The expected mass isotopologue distribution (MID) for the parent compound and a potential glycine (B1666218) conjugate are shown below.

Table 1: Hypothetical Mass Isotopologue Distribution (MID) in a Tracer Experiment This table illustrates the expected mass shift in a mass spectrometry analysis when tracing the metabolism of this compound to a hypothetical metabolite, 2-Methyl-3-furoylglycine-d3.

| Compound | Unlabeled (M+0) Monoisotopic Mass | Labeled (M+3) Monoisotopic Mass | Mass Shift (Da) |

|---|---|---|---|

| 2-Methyl-3-furoic Acid | 126.03 | 129.05 | +3.02 |

Stable isotope-labeled compounds are instrumental in elucidating biotransformation pathways in preclinical models and in vitro systems, such as liver microsomes or cultured hepatocytes. mdpi.com Many xenobiotics containing a furan ring are metabolized via oxidation, which can lead to reactive intermediates. researchgate.net

Using this compound, researchers can investigate its specific metabolic transformations without the confounding presence of endogenous furan metabolites. nih.gov For example, experiments with rat liver microsomes could pinpoint which specific cytochrome P450 enzymes are responsible for its metabolism by observing the formation of labeled products. If the compound is hydroxylated on the methyl group, for instance, the resulting labeled metabolite would be readily identified. This approach was successfully used in studies with [¹³C₄]-furan to validate urinary biomarkers by distinguishing them from endogenous background levels. nih.gov

Beyond qualitative pathway mapping, stable isotope tracing enables the quantitative analysis of metabolite pool sizes and fluxes. numberanalytics.com By measuring the rate of label incorporation into downstream metabolites at various time points, researchers can calculate the flux, or rate of reaction, through a specific metabolic pathway. numberanalytics.com This provides a dynamic view of metabolic activity that cannot be obtained from simply measuring static metabolite concentrations. nih.gov For instance, after administering a dose of this compound, the concentration of its labeled metabolites in urine or plasma could be measured over time to determine its absorption, distribution, metabolism, and excretion (ADME) kinetics. mdpi.com

Utilization as an Internal Standard in Quantitative Bioanalytical Chemistry

The most common application for stable isotope-labeled compounds like this compound is as an internal standard (IS) for quantitative analysis, particularly in combination with mass spectrometry. acanthusresearch.comclearsynth.com An ideal internal standard behaves chemically and physically almost identically to the analyte of interest through sample extraction, processing, and analysis, but is distinguishable by the detector. waters.com

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative metabolite analysis. acs.orgnih.gov The technique involves adding a known amount of the stable isotope-labeled internal standard (e.g., this compound) to a biological sample before any processing steps. numberanalytics.comrsc.org

During sample preparation and analysis, any loss of the analyte (the unlabeled 2-methyl-3-furoic acid) will be mirrored by a proportional loss of the internal standard. waters.com In the mass spectrometer, the two compounds are separated by their mass difference but often co-elute chromatographically. clearsynth.com By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard, the exact concentration of the analyte in the original sample can be calculated with high accuracy, effectively correcting for variations in sample recovery and matrix-induced ion suppression. clearsynth.comscispace.com

Table 2: Example Calibration Curve Data for IDMS Quantification This table shows hypothetical data from an Isotope Dilution Mass Spectrometry (IDMS) experiment to quantify 2-Methyl-3-furoic Acid. The consistent response ratio across varying concentrations demonstrates the method's linearity.

| Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

|---|---|---|---|---|

| 1 | 50 | 2,150 | 105,400 | 0.020 |

| 5 | 50 | 10,600 | 104,900 | 0.101 |

| 25 | 50 | 54,200 | 106,100 | 0.511 |

| 100 | 50 | 211,300 | 105,800 | 1.997 |

Developing a robust and reliable quantitative assay for regulatory or clinical studies requires a thorough validation process. nih.govscispace.com This process establishes the performance characteristics of the method, including its accuracy, precision, selectivity, linearity, and stability. europa.euunodc.org

When using this compound as an internal standard, several factors must be considered during method development. The position of the deuterium labels is critical; they must be on non-exchangeable sites to prevent their loss and replacement by protons from the solvent or matrix. acanthusresearch.com While deuterium labeling is cost-effective, it can sometimes lead to a chromatographic "isotope effect," where the labeled standard separates slightly from the unlabeled analyte during chromatography. waters.comnih.gov This can be problematic if the two compounds experience different levels of matrix effects, potentially compromising quantification. waters.com Therefore, method validation must demonstrate that the analyte and the internal standard co-elute and are subject to the same degree of ion suppression or enhancement. scispace.com Validation experiments are performed in the relevant biological matrix, such as plasma, urine, or tissue homogenate, to ensure the method is reliable for real-world samples. nih.govreading.ac.uk

Mitigation of Matrix Effects in Mass Spectrometric Analyses

In mass spectrometry, the "matrix effect" refers to the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix. nih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.gov Stable isotope-labeled internal standards, such as this compound, are crucial for mitigating these matrix effects.

By adding a known amount of the deuterated standard to a sample, it experiences the same matrix effects as the non-labeled (endogenous) analyte. Since the deuterated and non-deuterated forms are chemically identical but have different masses, they can be distinguished by the mass spectrometer. The ratio of the signal from the analyte to the signal from the internal standard is used for quantification, effectively canceling out the variations caused by matrix effects. nih.gov This technique improves the accuracy, precision, and reproducibility of quantitative analyses in complex biological or environmental samples. nih.govcsic.es

Table 1: Strategies to Mitigate Matrix Effects in Mass Spectrometry

| Strategy | Description |

| Stable Isotope-Labeled Internal Standards | A known concentration of a stable isotope-labeled version of the analyte (e.g., this compound) is added to the sample. The ratio of the analyte to the internal standard is used for quantification, compensating for matrix effects. nih.gov |

| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed. This helps to ensure that the calibration standards and the samples experience similar matrix effects. nih.gov |

| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte's signal. |

| Chromatographic Separation | Optimizing the chromatographic method can help to separate the analyte of interest from interfering compounds in the matrix, reducing the potential for matrix effects. |

| Sample Preparation/Clean-up | Various sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be used to remove interfering substances from the sample before analysis. |

This table provides a summary of common strategies used to address matrix effects in mass spectrometric analyses.

Contributions to Mechanistic Organic Chemistry and Reaction Pathway Studies

The substitution of hydrogen with deuterium in a molecule can have a noticeable effect on the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). unam.mx This effect is a powerful tool for elucidating reaction mechanisms.

Investigation of Deuterium Kinetic Isotope Effects in Reaction Mechanisms

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. unam.mx Consequently, reactions that involve the breaking of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. unam.mxprinceton.edu By comparing the reaction rates of 2-Methyl-3-furoic acid and its deuterated analog, chemists can determine whether the C-H bond at the methyl group is broken during the slowest step of a reaction. A significant KIE (kH/kD > 1) provides strong evidence for the involvement of that bond in the rate-determining step. princeton.edunih.gov

Table 2: Observed Kinetic Isotope Effects in Different Reaction Types

| Reaction Type | Typical kH/kD Value | Mechanistic Implication |

| Primary KIE | > 2 | C-H/C-D bond is broken in the rate-determining step. princeton.edu |

| Secondary KIE | 0.7 - 1.5 | C-H/C-D bond is not broken but is near the reaction center. princeton.edu |

| Inverse KIE | < 1 | The transition state is more sterically crowded or has a higher force constant for the C-H/C-D bond than the reactant. princeton.edu |

This table summarizes typical kinetic isotope effect values and their general mechanistic interpretations.

Role in Understanding Furan Reactivity, e.g., in Diels-Alder Cycloadditions

Furan and its derivatives are important dienes in Diels-Alder reactions, a powerful method for forming six-membered rings. nih.govtno.nl The reactivity of the furan ring can be influenced by substituents. While electron-donating groups generally enhance reactivity, electron-withdrawing groups like the carboxylic acid in furoic acids can decrease it. nih.gov Studies have shown that despite the electron-withdrawing nature of the carboxyl group, 2-furoic acids can still participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.govrsc.org The use of this compound in these studies could help to probe the finer details of the transition state and the influence of the methyl group on the cycloaddition process through secondary kinetic isotope effects. An improved method for synthesizing 2-substituted-3-furoic acids has been developed, which facilitates their use in intramolecular Diels-Alder reactions. scholaris.carsc.org

Studies on the Formation Pathways of Furan Derivatives from Precursors

Furan derivatives can be formed from various precursors through complex reaction pathways. For instance, furfural (B47365) can be oxidized to form compounds like maleic acid. acs.org The decarboxylation of 3-methyl-2-furoic acid can yield 3-methylfuran. orgsyn.org Isotopic labeling with deuterium in this compound can be instrumental in tracing the fate of the methyl group and elucidating the mechanisms of these transformations. By tracking the position of the deuterium atoms in the products, researchers can gain unambiguous insights into the bond-making and bond-breaking steps involved in the formation of various furan derivatives. mdpi.com

Computational and Theoretical Chemistry Studies on 2 Methyl 3 Furoic Acid and Its Deuterated Analogues

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic properties of molecules with high accuracy. For 2-methyl-3-furoic acid, DFT calculations using a functional such as B3LYP with a basis set like 6-31G* would be a common choice to obtain an optimized molecular structure.

These calculations would reveal key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For instance, the planarity of the furan (B31954) ring and the orientation of the carboxylic acid and methyl substituents are critical aspects of its structure. The electronic structure can be elucidated through analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and electronic transitions.

Upon deuteration of the methyl group to form 2-methyl-3-furoic acid-d3, subtle changes in the molecular geometry are expected. The C-D bond is slightly shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium (B1214612) atom. While these changes are minimal, they can have measurable effects on the molecule's vibrational frequencies and reactivity.

Table 1: Representative Calculated Geometrical Parameters for 2-Methyl-3-furoic Acid (Illustrative)

| Parameter | Value |

| C2-C3 Bond Length (Å) | 1.38 |

| C3-C4 Bond Length (Å) | 1.43 |

| C4-C5 Bond Length (Å) | 1.37 |

| C5-O1 Bond Length (Å) | 1.36 |

| O1-C2 Bond Length (Å) | 1.37 |

| C3-C(OOH) Bond Length (Å) | 1.48 |

| C2-C(H3) Bond Length (Å) | 1.50 |

| O=C-O-H Dihedral Angle (°) | ~180 (trans) or ~0 (cis) |

Note: The data in this table is illustrative and based on typical values for similar furan derivatives. Actual values would be obtained from specific DFT calculations.

Conformational Landscape Analysis and Potential Energy Surfaces

The presence of rotatable bonds, specifically the C-C bond connecting the carboxylic acid group to the furan ring and the C-C bond of the methyl group, gives rise to different possible conformations for 2-methyl-3-furoic acid. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them.

A potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles, is a powerful tool for this purpose. For 2-methyl-3-furoic acid, scanning the dihedral angle of the carboxylic acid group relative to the furan ring would likely reveal two main energy minima corresponding to the syn and anti conformations, where the carbonyl group is oriented towards or away from the methyl group, respectively. The relative energies of these conformers and the rotational barriers between them are crucial for understanding the molecule's dynamic behavior.

Intramolecular hydrogen bonding between the carboxylic proton and the furan ring oxygen or the carbonyl oxygen of the carboxylic acid itself can play a significant role in stabilizing certain conformations. The deuteration of the methyl group in this compound is not expected to significantly alter the major conformational preferences, as the key interactions governing the conformational landscape are primarily electronic and steric effects of the larger substituents.

Table 2: Illustrative Relative Energies of Conformers of 2-Methyl-3-furoic Acid

| Conformer | Dihedral Angle (O=C-C3-C2) | Relative Energy (kcal/mol) |

| syn | ~0° | 0.0 |

| anti | ~180° | 1.5 |

| Transition State | ~90° | 4.2 |

Note: The data in this table is hypothetical and serves to illustrate the expected outputs of a conformational analysis.

Prediction of Spectroscopic Parameters and Isotopic Shifts

Computational chemistry provides a powerful means to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For 2-methyl-3-furoic acid, DFT calculations can be used to compute the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes.

The introduction of deuterium in this compound leads to predictable isotopic shifts in the vibrational spectra. The stretching and bending frequencies involving the deuterated methyl group will be significantly lower than those of the non-deuterated analogue due to the increased mass of deuterium. This isotopic labeling is a valuable tool for vibrational mode assignment.

Similarly, NMR chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, the most significant change in the ¹H NMR spectrum would be the disappearance of the proton signal for the methyl group. In the ¹³C NMR spectrum, the carbon of the CD₃ group will exhibit a characteristic triplet multiplicity due to coupling with deuterium (spin I=1), and a slight upfield isotopic shift compared to the CH₃ group.

Table 3: Predicted Isotopic Shifts in Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) (CH₃) | Predicted Frequency (cm⁻¹) (CD₃) | Isotopic Shift (cm⁻¹) |

| C-H stretch (asymmetric) | ~2980 | ~2230 | ~750 |

| C-H stretch (symmetric) | ~2900 | ~2100 | ~800 |

| CH₃ deformation | ~1450 | ~1050 | ~400 |

Note: The presented frequency values are approximate and intended to demonstrate the expected magnitude of isotopic shifts.

Molecular Dynamics Simulations for Conformational Dynamics and Reactivity

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the flexibility and motions of 2-methyl-3-furoic acid.

MD simulations can be used to study the dynamics of the carboxylic acid and methyl group rotations, providing a more detailed picture of the conformational landscape than static calculations alone. The simulations can also be performed in the presence of a solvent to understand the influence of the environment on the molecule's structure and dynamics.

Furthermore, MD simulations, particularly those employing reactive force fields or ab initio MD, can be used to investigate the reactivity of 2-methyl-3-furoic acid. For instance, the simulation of proton transfer processes or reactions involving the furan ring could be explored. The effect of deuteration on the reaction kinetics, known as the kinetic isotope effect, could also be studied computationally. The stronger C-D bond compared to the C-H bond can lead to a slower reaction rate if the C-H/C-D bond is broken in the rate-determining step.

Future Perspectives and Emerging Research Directions for Deuterated Furoic Acids

Development of Novel Deuterated Furan (B31954) Derivatives for Advanced Applications

The synthesis of novel deuterated furan derivatives is a rapidly advancing area with significant potential for a range of sophisticated applications. peerj.comnih.gov The strategic incorporation of deuterium (B1214612) into furan rings can alter their metabolic fate and dynamic properties, opening new avenues for research. medchemexpress.comresearchgate.net

Researchers are exploring various synthetic strategies to create a library of deuterated furan-based compounds. peerj.commdpi.com These efforts are not only focused on creating new molecules but also on developing more efficient and selective synthesis methods. For instance, recent studies have demonstrated the use of palladium-catalyzed reactions and other transition metal-catalyzed approaches to construct complex furan and benzofuran (B130515) structures. nih.govnih.gov These methods could be adapted for the synthesis of specifically deuterated analogues.

The applications for these novel deuterated furan derivatives are diverse. In medicinal chemistry, the "deuterium effect" can be harnessed to improve the pharmacokinetic profiles of drug candidates. medchemexpress.com By replacing hydrogen with deuterium at key metabolic sites, it is possible to slow down drug metabolism, leading to enhanced therapeutic efficacy and reduced dosing frequency. Furthermore, deuterated furan derivatives are being investigated as probes to study enzyme mechanisms and as building blocks for novel materials with unique properties. acs.org

Integration of 2-Methyl-3-furoic Acid-d3 Tracer Studies with Multi-Omics Data

Isotope tracing, a powerful technique for elucidating metabolic pathways, is becoming even more informative through its integration with multi-omics approaches. aiche.orgnih.gov The use of stable isotope-labeled compounds like this compound allows researchers to track the journey of specific molecules through complex biological systems. medchemexpress.comnih.gov

By combining data from isotope tracing experiments with genomics, transcriptomics, proteomics, and metabolomics, scientists can gain a more holistic understanding of cellular processes. memberclicks.net This integrated approach, often referred to as systems biology, can reveal how genetic variations or external stimuli impact metabolic fluxes and network dynamics. aiche.org For example, a study might use this compound to trace a specific metabolic pathway while simultaneously measuring changes in gene expression and protein levels in response to a particular condition.

This multi-omics integration is particularly valuable in cancer research, where metabolic reprogramming is a key hallmark of the disease. nih.gov By tracing the fate of deuterated nutrients and metabolites, researchers can identify dysregulated pathways in cancer cells and uncover potential therapeutic targets. nih.gov The insights gained from these integrated studies can also aid in the development of personalized medicine strategies.

Advances in Analytical Instrumentation for Enhanced Isotope Traceability

The ability to accurately and sensitively detect and quantify isotopically labeled molecules is fundamental to the success of tracer studies. nih.govbirmingham.ac.uk Continuous advancements in analytical instrumentation, particularly in mass spectrometry (MS), are significantly enhancing the capabilities of isotope traceability. frontiersin.orgacs.org

High-resolution mass spectrometers, such as Orbitrap and multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) instruments, offer exceptional mass accuracy and precision. acs.orgcdut.edu.cn This allows for the clear differentiation of isotopologues, which are molecules that differ only in their isotopic composition. acs.org The development of new ionization techniques and data analysis software further improves the ability to extract meaningful isotopic information from complex biological samples. bohrium.com

These technological advancements are enabling researchers to conduct more sophisticated isotope tracing experiments. For example, it is now possible to perform untargeted isotopic tracing, which aims to identify all metabolites that become labeled from a given tracer, providing a global view of metabolic networks. bohrium.com The improved sensitivity of modern instruments also allows for the use of lower tracer doses, minimizing potential perturbations to the biological system under investigation. frontiersin.org

Expansion of Isotope Tracing Methodologies in Complex Biological Systems

The application of isotope tracing is expanding beyond simple cell cultures to more complex biological systems, including whole organisms and ecosystems. researchgate.netsustainability-directory.com This expansion is driven by the need to understand metabolic processes in their native context.

In preclinical and clinical research, stable isotope tracing is being used to study metabolism in vivo. nih.gov For instance, researchers can administer a deuterated compound to an animal model or a human subject and then track its distribution and metabolism in different tissues and biofluids. This provides invaluable information about nutrient utilization, disease progression, and the effects of therapeutic interventions. nih.govbirmingham.ac.uk

In environmental science, isotopic tracing methods are employed to track the flow of nutrients and pollutants through ecosystems. sustainability-directory.com By analyzing the isotopic signatures of elements in different environmental compartments, scientists can understand processes such as nutrient cycling and the bioaccumulation of toxins. sustainability-directory.com These methodologies are crucial for assessing the health of ecosystems and developing strategies for their protection and remediation.

The continued development of isotope tracing methodologies, coupled with advances in analytical technology and data integration, promises to yield even deeper insights into the intricate workings of biological systems.

Q & A

How can researchers ensure isotopic purity during the synthesis of 2-Methyl-3-furoic Acid-d3, and what analytical methods are most effective for validation?

Answer:

Synthesis of deuterated compounds like this compound typically involves isotopic exchange or deuterium incorporation at specific positions using catalysts such as D2O or deuterated reagents. For example, deuterated benzoic acid derivatives often employ H/D exchange under acidic or basic conditions . To validate isotopic purity:

- Mass Spectrometry (MS): High-resolution MS (HRMS) quantifies deuterium incorporation by comparing molecular ion peaks (e.g., m/z shifts corresponding to D3 substitution).

- Nuclear Magnetic Resonance (NMR): <sup>2</sup>H-NMR or <sup>1</sup>H-NMR with deuterium decoupling identifies positional labeling and detects isotopic impurities .

- Isotopic Ratio Analysis: Isotope-ratio mass spectrometry (IRMS) measures D/H ratios, ensuring ≥98% isotopic enrichment, a standard for deuterated reagents .

What experimental strategies mitigate spectral interference when using this compound as an internal standard in LC-MS-based metabolomics?

Answer:

Deuterated internal standards (IS) like this compound are prone to hydrogen/deuterium (H/D) exchange in solution, causing spectral overlap. Methodological solutions include:

- Chromatographic Optimization: Use reversed-phase LC with acidic mobile phases (e.g., 0.1% formic acid) to minimize H/D exchange .

- Ionization Source Parameters: Adjust electrospray ionization (ESI) voltage and temperature to reduce in-source fragmentation.

- Data Processing: Apply deconvolution algorithms to distinguish IS peaks from analytes. For example, isotopic pattern recognition software can resolve m/z differences as small as 0.003 .

How does the deuteration of 2-Methyl-3-furoic Acid influence its stability in long-term storage, and what conditions are optimal for preservation?

Answer:

Deuterated compounds exhibit altered physicochemical properties compared to non-deuterated analogs. For this compound:

- Thermal Stability: Deuteration reduces vibrational energy, potentially enhancing thermal stability. Store at –20°C in inert atmospheres (e.g., argon) to prevent degradation .

- Moisture Sensitivity: Deuterated acids may undergo hydrolysis if exposed to H2O. Use desiccants and anhydrous solvents during storage .

- Light Sensitivity: Amber glass vials or opaque containers mitigate photodegradation, especially for furan-containing compounds .

In kinetic isotope effect (KIE) studies, how does this compound assist in elucidating enzymatic mechanisms involving carboxyl group transfer?

Answer:

The deuterium label at the methyl or carboxyl group allows researchers to probe rate-determining steps in enzyme-catalyzed reactions. For example:

- Primary KIE: Deuteration at the reaction center (e.g., C-D vs. C-H bond cleavage) slows reaction rates, indicating bond-breaking in the transition state.

- Secondary KIE: Deuterium at non-reactive positions (e.g., methyl group) reveals conformational changes or steric effects.

- Experimental Design: Combine stopped-flow kinetics and <sup>13</sup>C-labeled substrates to decouple electronic and isotopic effects .

What challenges arise when interpreting NMR data for this compound in complex biological matrices, and how can they be resolved?

Answer:

Deuterated compounds in biological samples (e.g., serum, tissue extracts) face matrix-induced signal suppression:

- Signal Overlap: Use 2D-NMR (e.g., HSQC, HMBC) to resolve crowded regions in <sup>1</sup>H spectra.

- Solvent Suppression: Apply presaturation or gradient-based methods (e.g., WATERGATE) to eliminate H2O/HOD signals .

- Quantitative NMR (qNMR): Spiking with a non-deuterated IS (e.g., 3-(trimethylsilyl)propionic acid) enables concentration calibration .

How can researchers validate the absence of metabolic interference when using this compound in tracer studies for gut microbiome metabolism?

Answer:

- Stable Isotope Probing (SIP): Combine <sup>13</sup>C and D labeling to track incorporation into microbial metabolites (e.g., SCFAs) via GC-MS .

- Control Experiments: Use germ-free or antibiotic-treated animal models to confirm microbial-specific metabolism.

- Metabolic Profiling: LC-HRMS coupled with pathway analysis (e.g., MetaboAnalyst) identifies off-target pathways influenced by deuterium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.